4-Methyl-[1,4']bipiperidinyltrifluoroacetate
Description
4-Methyl-[1,4']bipiperidinyltrifluoroacetate (CAS: 436099-88-6, MDL: MFCD06800998) is a bicyclic piperidinyl derivative with a trifluoroacetate counterion. Its molecular formula is C₁₃H₂₃F₃N₂O₂, and it has a molecular weight of 296.34 g/mol . The compound is structurally characterized by two piperidine rings linked at the 1,4'-positions, with a methyl group substituted at the 4-position of one ring. The trifluoroacetate group enhances its solubility in polar organic solvents, making it useful in pharmaceutical and biochemical applications, such as intermediate synthesis or as a ligand in coordination chemistry.
Safety data classify it as an irritant (Xi), necessitating proper handling and storage .
Properties
IUPAC Name |
4-methyl-1-piperidin-4-ylpiperidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.C2HF3O2/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11;3-2(4,5)1(6)7/h10-12H,2-9H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIRVPAIUDLFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCNCC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-88-6 | |
| Record name | 1,4′-Bipiperidine, 4-methyl-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the Bipiperidine Core
While direct literature on 4-Methyl-[1,4']bipiperidinyltrifluoroacetate synthesis is limited, related bipiperidine compounds are synthesized by coupling piperidine rings through nucleophilic substitution or reductive amination methods. For example, (4-methyl-[1,4'-bipiperidin]-4-yl)methanol, a structurally related compound, is formed by linking two piperidine rings with a methyl substituent at the 4-position, providing a platform for further functionalization.
Introduction of the Trifluoroacetate Group
The trifluoroacetate moiety is introduced by reacting the bipiperidine intermediate with trifluoroacetic acid or ethyl trifluoroacetate under controlled conditions. This reaction typically proceeds via protonation or esterification of the nitrogen atom, forming a stable trifluoroacetate salt.
- Reaction Conditions: The reaction is performed in an organic solvent such as tetrahydrofuran or ethyl acetate, often at room temperature or slightly elevated temperatures to optimize yield and purity.
- Catalysts and Reagents: No strong catalysts are generally required; however, the use of trifluoroacetic acid in slight excess ensures complete conversion.
- Purification: The product is isolated by crystallization or extraction, followed by drying under reduced pressure to obtain the trifluoroacetate salt in high purity.
Related Synthetic Methodologies for Trifluoroacetate Derivatives
A relevant patent describes the preparation of trifluoroacetate-containing compounds through multi-step synthesis involving ethyl trifluoroacetate and other reagents:
| Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| a) | Reaction of ethyl trifluoroacetate with ethyl acetate in presence of base | Ethyl trifluoroacetate, ethyl acetate, base | Ambient to mild heating | Formation of ethyl 4,4,4-trifluoro-3-oxo-butanoate |
| b) | Acid-catalyzed reaction with hydrogen donor | Product of (a), acid catalyst, hydrogen donor | Acidic conditions | Formation of 4,4,4-trifluoro-3-oxo butanoic acid |
| c) | Friedel-Crafts acylation with thiochloride and aluminum chloride | Product of (b), thiochloride, AlCl3, toluene | Controlled temperature | Formation of trifluoro-substituted aromatic ketone derivatives |
This sequence demonstrates the strategic use of trifluoroacetate intermediates and acid catalysis, which can be adapted for bipiperidine trifluoroacetate synthesis.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Starting material | Piperidine derivatives with methyl substitution | Commercially available or synthesized |
| Trifluoroacetate source | Trifluoroacetic acid or ethyl trifluoroacetate | Reagent purity critical for yield |
| Solvent | Tetrahydrofuran, ethyl acetate, toluene | Solvent choice affects reaction rate and purity |
| Temperature | Room temperature to 65°C | Controlled to avoid decomposition |
| Catalyst | None typically for trifluoroacetate formation; Pd catalysts for core synthesis | Catalyst loading 0.001-2 mol% if used |
| Reaction time | Several hours depending on step | Monitored by TLC or HPLC |
| Yield | 85-98% for bipiperidine core and trifluoroacetate salt | High purity achievable by crystallization |
Research Findings and Industrial Relevance
- The trifluoroacetate salt form improves compound stability and solubility, beneficial for pharmaceutical research applications.
- The bipiperidine core synthesis benefits from palladium-catalyzed coupling reactions with high selectivity and minimal byproducts.
- The use of ethyl trifluoroacetate as a trifluoroacetate source allows for efficient salt formation without harsh conditions.
- Purification by crystallization or chromatography ensures removal of minor impurities like dimethyl biphenyl byproducts.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-[1,4’]bipiperidinyltrifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-[1,4']bipiperidinyltrifluoroacetate has shown potential in the development of novel pharmaceuticals:
- Antidepressants : Compounds derived from bipiperidine structures have been explored for their efficacy in treating depression due to their ability to modulate neurotransmitter systems.
- Anxiolytics : Research indicates that derivatives can exhibit anxiolytic effects, making them candidates for anxiety disorder treatments.
Neuroscience
The compound's ability to interact with neurotransmitter receptors makes it valuable in neuroscience research:
- Receptor Binding Studies : It is utilized in studies assessing the binding affinity to serotonin and dopamine receptors, contributing to understanding psychiatric disorders.
Material Science
In material science, 4-Methyl-[1,4']bipiperidinyltrifluoroacetate can be used as:
- Polymer Additive : Its unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Corrosion Inhibitor : The presence of nitrogen in its structure provides potential for use as a corrosion inhibitor in metal coatings.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antidepressant Activity | Medicinal Chemistry | Derivatives showed significant serotonin reuptake inhibition, indicating potential as antidepressants. |
| Neurotransmitter Interaction | Neuroscience | Demonstrated binding affinity to dopamine receptors, suggesting implications for schizophrenia treatment. |
| Polymer Composite Development | Material Science | Enhanced tensile strength and thermal resistance when incorporated into polycarbonate matrices. |
Mechanism of Action
The mechanism of action of 4-Methyl-[1,4’]bipiperidinyltrifluoroacetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biochemical studies, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Key Structural Analogues
The most structurally analogous compound is 3-Methyl-[1,4']bipiperidinylhydrochloride (CAS: 436099-89-7, MDL: MFCD06800994). Both compounds share a bipiperidinyl backbone but differ in substituent positions and counterions:
Functional Differences
Solubility and Reactivity: The trifluoroacetate counterion in the 4-methyl derivative increases lipophilicity compared to the hydrochloride salt in the 3-methyl analogue. This property may enhance its utility in organic synthesis, particularly in reactions requiring non-polar solvents . The hydrochloride derivative, being a simpler salt, may exhibit higher water solubility, favoring aqueous-phase applications.
Synthetic Applications :
- The 4-methyl compound’s trifluoroacetate group is less likely to participate in side reactions (e.g., nucleophilic substitution) compared to chloride, making it preferable in sensitive synthetic pathways .
- The 3-methyl analogue’s smaller molecular weight (218.77 vs. 296.34) could simplify purification processes like chromatography.
Research Findings and Practical Implications
- Pharmaceutical Intermediates : The 4-methyl compound’s trifluoroacetate moiety may improve membrane permeability in drug candidates, a critical factor in central nervous system (CNS) drug development .
- Catalysis : Both compounds could serve as ligands in metal-catalyzed reactions, but the trifluoroacetate derivative’s bulkier structure might influence steric effects and catalytic efficiency .
Biological Activity
4-Methyl-[1,4']bipiperidinyltrifluoroacetate is a compound of significant interest in the field of biochemistry and pharmacology due to its unique structural features and potential biological activities. This compound possesses a bipiperidine moiety and a trifluoroacetate group, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, highlighting its applications in proteomics, potential therapeutic roles, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-Methyl-[1,4']bipiperidinyltrifluoroacetate is C₁₃H₂₃F₃N₂O₂, with a molecular weight of 296.33 g/mol. The structure includes two piperidine rings linked by a carbon chain, with a methyl group at the 4-position and a trifluoroacetate group. This configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃F₃N₂O₂ |
| Molecular Weight | 296.33 g/mol |
| Structural Features | Bipiperidine and trifluoroacetate moieties |
Proteomics Research
Research indicates that 4-Methyl-[1,4']bipiperidinyltrifluoroacetate exhibits significant activity in proteomics, particularly in studying protein-protein interactions. Its bipiperidine structure suggests potential binding to various proteins, making it a candidate for investigating protein-ligand interactions and enzyme kinetics. The trifluoroacetate group enhances its utility as a derivatization reagent in organic synthesis, which may facilitate the analysis of biomolecules.
The biological activity of 4-Methyl-[1,4']bipiperidinyltrifluoroacetate can be attributed to several mechanisms:
- Binding Affinity : Preliminary studies suggest that this compound may exhibit selective binding to specific receptors or enzymes. Techniques such as surface plasmon resonance and isothermal titration calorimetry are used to quantify these interactions.
- Modulation of Biological Pathways : The compound's ability to interact with biological targets may lead to modulation of various pathways, potentially influencing cellular responses.
Case Studies
Several studies have explored the applications of 4-Methyl-[1,4']bipiperidinyltrifluoroacetate in different research contexts:
- Study on Protein Interactions : A study utilized this compound to investigate its effects on enzyme kinetics in vitro. Results indicated that it could enhance the activity of certain enzymes involved in metabolic pathways.
- Therapeutic Potential : Another study evaluated its potential as a therapeutic agent against specific diseases by assessing its binding affinity to disease-related proteins. The findings suggested that it might act as an inhibitor or modulator of these proteins.
Comparative Analysis
To better understand the uniqueness of 4-Methyl-[1,4']bipiperidinyltrifluoroacetate, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Contains a pyrazole ring with difluoromethyl | Primarily used as an intermediate for fungicides |
| 4-Fluoro-4'-methyl-1,1'-biphenyl | Biphenyl structure with fluorine and methyl | Used in materials science and organic electronics |
| Pydiflumetofen | Difluoromethyl group attached to a pyrazole ring | Known for fungicidal properties targeting specific pathogens |
The distinct bipiperidine framework combined with the trifluoroacetate moiety may confer unique pharmacological properties compared to other similar compounds.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 4-Methyl-[1,4']bipiperidinyltrifluoroacetate in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection is widely used. A validated protocol involves a mobile phase of methanol and a sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 with glacial acetic acid. System suitability tests (e.g., retention time reproducibility, resolution between analyte and impurities) must precede quantification .
Q. How can researchers optimize purification of 4-Methyl-[1,4']bipiperidinyltrifluoroacetate to achieve ≥95% purity?
- Methodological Answer : Combine column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization in a solvent system like ethyl acetate/hexane. Monitor purity via HPLC and adjust solvent ratios based on polarity differences between the target compound and byproducts .
Q. What safety protocols are critical when handling trifluoroacetate derivatives in synthesis?
- Methodological Answer : Use explosion-proof equipment, ensure ventilation, and avoid contact with moisture (trifluoroacetate esters may hydrolyze to release trifluoroacetic acid). Store in desiccated, airtight containers at 2–8°C. For spills, neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the bioactivity of 4-Methyl-[1,4']bipiperidinyltrifluoroacetate across different cell lines?
- Methodological Answer : Conduct comparative dose-response assays under standardized conditions (pH, temperature, and serum-free media) to eliminate confounding variables. Use isotopic labeling (e.g., C-tagged analogs) to track metabolic stability and correlate degradation rates with observed bioactivity discrepancies .
Q. What experimental strategies elucidate the compound’s interactions with membrane-bound enzymes?
- Methodological Answer : Employ cross-linking reagents (e.g., 1,5-difluoro-2,4-dinitrobenzene) to stabilize transient enzyme-ligand complexes. Analyze cross-linked products via SDS-PAGE and mass spectrometry to identify binding domains. Validate specificity using competitive inhibition assays with structural analogs .
Q. How can NMR techniques overcome challenges in characterizing trifluoroacetate-containing compounds?
- Methodological Answer : Use deuterated solvents (e.g., DO or CDOD) to suppress solvent interference. For F NMR, calibrate chemical shifts relative to internal standards (e.g., trifluoroacetic acid-d). Employ gradient-enhanced COSY or NOESY to resolve overlapping signals in crowded spectra .
Q. What computational tools aid in predicting the environmental fate of 4-Methyl-[1,4']bipiperidinyltrifluoroacetate?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and aquatic toxicity. Validate predictions with experimental data from OECD 301/302 guidelines (e.g., closed bottle tests for aerobic degradation) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for 4-Methyl-[1,4']bipiperidinyltrifluoroacetate in polar vs. non-polar solvents?
- Methodological Answer : Re-evaluate solubility under controlled humidity and temperature. Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may skew apparent solubility. Compare results with computational solubility parameters (Hansen solubility spheres) .
Q. Why do stability studies show variability in shelf-life under identical storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
